

Application Notes and Protocols: Tetrakis(methylthio)tetrathiafulvalene in Mechanically Interlocked Molecules

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetrakis(methylthio)tetrathiafulvalene (TTM-TTF) as a potential component in mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes. While the broader tetrathiafulvalene (TTF) family is well-established in the construction of redox-active molecular switches and machines, specific examples of successfully synthesized TTM-TTF-based MIMs are not extensively documented in peer-reviewed literature.[1][2][3] Therefore, this document outlines both the reported interactions of TTM-TTF with macrocyclic hosts and provides detailed, generalized protocols for the synthesis and characterization of TTM-TTF-containing MIMs based on established methodologies for analogous TTF derivatives.

Introduction to TTM-TTF in MIMs

Tetrathiafulvalene and its derivatives are exemplary molecular switches due to their ability to undergo stable, reversible oxidation from a neutral state to a radical cation (TTF•+) and a dication (TTF2+).[1] This redox activity profoundly alters their electronic and geometric properties, making them ideal for controlling the movement of components in MIMs. The neutral TTF unit is electron-rich and acts as a strong π -donor, readily forming complexes with π -electron-deficient macrocycles. Upon oxidation, the π -donating capacity is diminished,



leading to decomplexation and allowing for the controlled shuttling of the macrocycle to a different recognition site along a molecular axle.[1]

The TTM-TTF derivative, with its four methylthio substituents, offers modified electronic properties compared to the parent TTF. These modifications can influence its donor strength, oxidation potentials, and solubility, making it an intriguing candidate for fine-tuning the behavior of molecular machines. However, steric hindrance from the methylthio groups can also impact the formation of inclusion complexes with certain macrocycles.

Data Presentation

Table 1: Electrochemical Properties of TTF Derivatives

Compound	E½¹ (V vs. Ag/AgCl)	E½² (V vs. Ag/AgCl)	Solvent	Reference
Tetrathiafulvalen e (TTF)	0.37	0.74	CH₃CN	[1]
Tetrakis(methylth io)tetrathiafulvale ne (TTM-TTF)	Not specified in MIM context	Not specified in MIM context	-	-
Typical Range for TTF Derivatives in Rotaxanes	0.2 - 0.5	0.6 - 0.9	CH ₃ CN or CH ₂ Cl ₂	[1][4]

Note: Specific electrochemical data for TTM-TTF within a mechanically interlocked structure is not readily available in the reviewed literature. The provided range for TTF derivatives is for general guidance.

Table 2: Association Constants of TTF Derivatives with Cyclobis(paraquat-p-phenylene) (CBPQT⁴⁺)



Guest Molecule	Host Molecule	Association Constant (K_a , M^{-1})	Solvent	Reference
Tetrathiafulvalen e (TTF)	CBPQT ⁴⁺	~10,000	MeCN	[2]
Tetrakis(methylth io)tetrathiafulvale ne (TTM-TTF)	Pyromellitic diimide/TTF macrocycle	Complexation not observed by ¹ H-NMR	Not Specified	[5]

Note: The lack of observed complexation for TTM-TTF with the specified macrocycle highlights the importance of host-guest compatibility.

Experimental Protocols Protocol 1: Synthesis of a TTM-TTF Axle Precursor

This protocol is a generalized procedure based on common synthetic routes for functionalized TTF derivatives intended for use in MIMs.

Objective: To synthesize a TTM-TTF core functionalized with linkers suitable for stoppering reactions.

Materials:

- Tetrakis(methylthio)tetrathiafulvalene (TTM-TTF)
- Appropriate electrophiles for functionalization (e.g., bifunctional linkers with terminal azide or alkyne groups)
- Anhydrous solvents (e.g., THF, DMF)
- Inert atmosphere (Nitrogen or Argon)
- Standard glassware for organic synthesis

Procedure:



- Deprotonation/Lithiation: Dissolve TTM-TTF in anhydrous THF under an inert atmosphere.
 Cool the solution to -78 °C. Add a strong base, such as n-butyllithium, dropwise to deprotonate the TTM-TTF core. The number of equivalents of base will depend on the desired degree of functionalization.
- Functionalization: To the cooled solution, add the desired electrophile (e.g., a linker containing a terminal azide or alkyne for subsequent click chemistry). Allow the reaction to warm to room temperature and stir overnight.
- Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., dichloromethane).
 Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to obtain the functionalized TTM-TTF axle precursor.

Characterization:

- ¹H and ¹³C NMR spectroscopy to confirm the structure and purity.
- Mass spectrometry to verify the molecular weight.

Protocol 2: Template-Directed Synthesis of a[2]Rotaxane using a TTM-TTF Axle

This protocol describes a "threading-followed-by-stoppering" approach, a common strategy for synthesizing rotaxanes.

Objective: To synthesize a[2]rotaxane with a TTM-TTF station.

Materials:

- TTM-TTF axle precursor (from Protocol 1)
- Cyclobis(paraquat-p-phenylene) (CBPQT⁴⁺) tetrakis(hexafluorophosphate)



- Bulky stopper groups with complementary reactive functionalities (e.g., an alkyne-containing stopper for an azide-terminated axle)
- Copper(I) catalyst (e.g., Cu(CH₃CN)₄PF₆)
- Anhydrous DMF
- Inert atmosphere

Procedure:

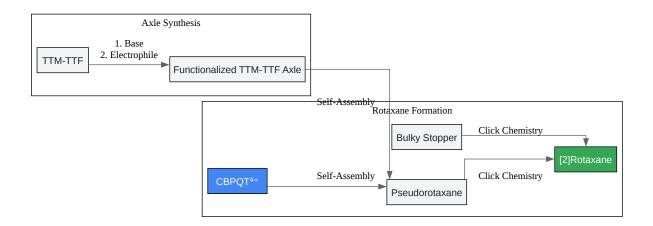
- Pseudorotaxane Formation: In a flask under an inert atmosphere, dissolve the TTM-TTF axle precursor and an equimolar amount of CBPQT⁴⁺ in anhydrous DMF. Stir the solution at room temperature to allow for the formation of the pseudorotaxane complex. The formation of a charge-transfer complex may be indicated by a color change.
- Stoppering Reaction (Click Chemistry): To the solution of the pseudorotaxane, add the bulky stopper group (e.g., an alkyne-containing stopper) and the copper(I) catalyst. Stir the reaction at room temperature for 24-48 hours.
- Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified by precipitation from a suitable solvent (e.g., addition of diethyl ether to a DMF solution) followed by column chromatography on neutral alumina.

Characterization:

- ¹H NMR spectroscopy to confirm the interlocked structure by observing characteristic upfield shifts of the axle protons located inside the macrocycle's cavity and through-space correlations in 2D NMR (ROESY or NOESY).
- Mass spectrometry (ESI-MS) to confirm the mass of the intact rotaxane.
- Cyclic voltammetry to determine the oxidation potentials of the TTM-TTF unit within the rotaxane.

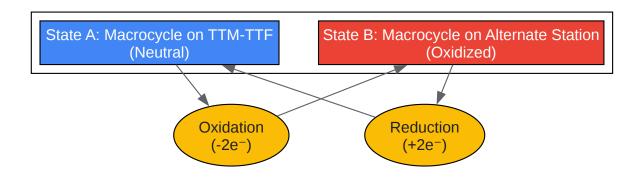
Visualizations





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Caption: Synthetic workflow for a TTM-TTF-based[2]rotaxane.



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Caption: Proposed redox-switching mechanism for a TTM-TTF rotaxane.



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